molecular formula C19H22O2 B14509295 1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene CAS No. 63659-42-7

1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene

Katalognummer: B14509295
CAS-Nummer: 63659-42-7
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: JQPOYIQDKUMPLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene is an organic compound characterized by the presence of benzyloxy and cyclopropylpropoxy groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene typically involves the reaction of benzyloxybenzene with 3-cyclopropylpropyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can undergo reduction reactions to form cyclopropylpropyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of cyclopropylpropyl derivatives.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene involves its interaction with specific molecular targets and pathways. The benzyloxy and cyclopropylpropoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Benzyloxy)-4-(3-cyclopropylmethoxy)benzene
  • 1-(Benzyloxy)-4-(3-cyclopropylethoxy)benzene
  • 1-(Benzyloxy)-4-(3-cyclopropylbutoxy)benzene

Uniqueness

1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene is unique due to the specific length and structure of the cyclopropylpropoxy group. This structural feature may influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

63659-42-7

Molekularformel

C19H22O2

Molekulargewicht

282.4 g/mol

IUPAC-Name

1-(3-cyclopropylpropoxy)-4-phenylmethoxybenzene

InChI

InChI=1S/C19H22O2/c1-2-5-17(6-3-1)15-21-19-12-10-18(11-13-19)20-14-4-7-16-8-9-16/h1-3,5-6,10-13,16H,4,7-9,14-15H2

InChI-Schlüssel

JQPOYIQDKUMPLP-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.